molecular formula C12H17NS B8323622 4-(2-Methylthiophenyl)piperidine

4-(2-Methylthiophenyl)piperidine

Cat. No. B8323622
M. Wt: 207.34 g/mol
InChI Key: BALYGWKIKUXPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylthiophenyl)piperidine is a useful research compound. Its molecular formula is C12H17NS and its molecular weight is 207.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methylthiophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylthiophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methylthiophenyl)piperidine

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-(2-methylsulfanylphenyl)piperidine

InChI

InChI=1S/C12H17NS/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

BALYGWKIKUXPGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine (0.34 g) and thioanisole (0.58 mL) was treated with trifluoroacetic acid (5 mL) and the mixture was heated to 60° C. for 30 minutes. At the end of this period, the reaction mixture was evaporated and diluted with ether. Extraction with water, neutralization of the aqueous layer with sodium bicarbonate and extraction with ethyl acetate afforded the crude product. This material was purified by column chromatography; elution with 19:1 dichloromethane:methanol containing 5% triethylamine afforded the named product (0.13 g); MS: 208 (M+1): NMR: 1.4-1.8 (q, d, J1 =25, J2 =12, 2), 1.8-1.9 (m, 2), 2.46 (s, 3), 2.8-2.9 (d, t, J1 =12, J2 =2.7, 2), 3.1-3.2 (m, 1), 3.3 (br, 2), 4.0 (br, 1), 7.1-7.3 (m, 4).
Name
1-benzyloxycarbonyl-4-(2-methylthiophenyl)piperidine
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.